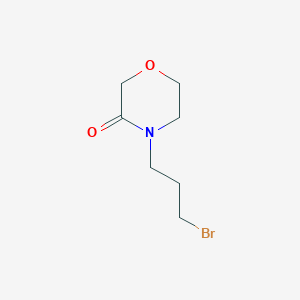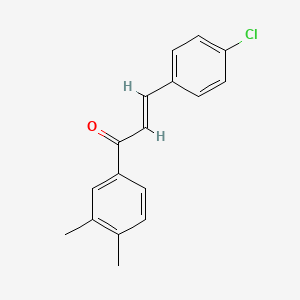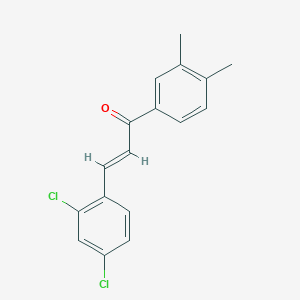
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, or DMPPMP for short, is an organic compound derived from a combination of both aliphatic and aromatic molecules. It is a colorless, liquid compound with a boiling point of 218°C and a melting point of -51°C. DMPPMP is known to have a wide range of scientific applications, including in the fields of chemistry, biochemistry, and pharmacology.
科学研究应用
DMPPMP has a wide range of scientific applications, including in the fields of chemistry, biochemistry, and pharmacology. In chemistry, DMPPMP is used as a reagent in a variety of reactions, such as the Wittig-Horner reaction, Grignard reactions, and alkylation reactions. In biochemistry, it is used as a substrate in enzyme-catalyzed reactions, as well as in the synthesis of other compounds. In pharmacology, it is used as a starting material in the synthesis of various drugs, as well as in the study of drug metabolism.
作用机制
The mechanism of action of DMPPMP is largely unknown. However, it is believed that its biological activity is due to its ability to interact with a variety of enzymes and receptors. Specifically, it is thought to act as an agonist at the 5-HT2A serotonin receptor, as well as the CB1 and CB2 cannabinoid receptors. Additionally, DMPPMP is known to interact with several enzymes, including cytochrome P450, monoamine oxidase, and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPMP are largely unknown. However, it is believed to have both agonist and antagonist effects on a variety of receptors and enzymes, as discussed above. Additionally, DMPPMP has been found to have anticonvulsant, anxiolytic, and antidepressant effects in animal studies.
实验室实验的优点和局限性
The advantages of using DMPPMP in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using DMPPMP in lab experiments is its lack of specificity; it has been found to interact with a variety of receptors and enzymes, making it difficult to study its specific effects.
未来方向
The potential future directions for DMPPMP are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to explore its potential therapeutic applications. Additionally, further studies are needed to explore its potential use as a drug delivery system, as well as its potential use in the synthesis of other compounds. Finally, further research is needed to explore its potential use as a tool in drug design and development.
合成方法
The synthesis of DMPPMP is relatively straightforward and can be achieved through a variety of methods. The most commonly used approach is the Wittig-Horner reaction, which involves the formation of a phosphonium salt from a phosphonate ester and a base. The phosphonium salt is then reacted with a methylene-containing compound, such as dimethylacetylene, to produce DMPPMP. Other methods of synthesis include the use of Grignard reagents, alkylation reactions, and the use of organometallic reagents.
属性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)15(3)12-17/h4-12H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZRWSKFPFQNQH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)







![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
